![molecular formula C20H30N2O8 B8115160 TCO-PEG2-NHS ester](/img/structure/B8115160.png)
TCO-PEG2-NHS ester
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Overview
Description
TCO-PEG2-NHS ester is a compound that combines a trans-cyclooctene (TCO) moiety with a polyethylene glycol (PEG) spacer and an N-hydroxysuccinimide (NHS) ester. This compound is widely used in bioconjugation, particularly for labeling antibodies, proteins, and other primary amine-containing macromolecules. The PEG spacer increases water solubility and reduces steric hindrance during ligation, while the NHS ester reacts with primary amines to form stable amide bonds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of TCO-PEG2-NHS ester typically involves the reaction of a TCO derivative with a PEG spacer that has been functionalized with an NHS ester. The reaction is carried out in an organic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) under mild conditions. The NHS ester reacts efficiently with primary amines in neutral or slightly basic buffers (pH 7.0-8.0) to form stable amide bonds .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions to ensure high purity and yield. The product is typically purified by chromatography and characterized by techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry .
Chemical Reactions Analysis
Types of Reactions
TCO-PEG2-NHS ester undergoes several types of chemical reactions, including:
Substitution Reactions: The NHS ester reacts with primary amines to form stable amide bonds.
Cycloaddition Reactions:
Common Reagents and Conditions
Reagents: Primary amines, tetrazine compounds.
Conditions: Neutral to slightly basic pH (7.0-8.0), organic solvents like DMSO or DMF.
Major Products
Amide Bonds: Formed from the reaction of the NHS ester with primary amines.
Cycloadducts: Formed from the reaction of the TCO moiety with tetrazine compounds.
Scientific Research Applications
Bioconjugation
TCO-PEG2-NHS ester is primarily employed in bioconjugation techniques to label proteins, antibodies, and other biomolecules. The NHS ester reacts efficiently with primary amines, allowing for the stable attachment of various functional groups or tags to biomolecules. This application is crucial in developing targeted therapeutics and diagnostics.
Case Study : A study demonstrated the use of this compound for labeling antibodies to enhance the sensitivity of ELISA assays. The stable conjugation improved detection limits significantly, showcasing its potential in diagnostic applications .
Molecular Imaging
The compound is also utilized in molecular imaging applications due to its rapid reaction kinetics with tetrazine compounds. This allows for precise tracking of biomolecules within biological systems.
Case Study : In a research project focusing on cancer imaging, this compound was used to label imaging agents that selectively bind to tumor markers. The resulting conjugates provided enhanced imaging contrast and specificity in vivo .
Antibody-Drug Conjugates (ADCs)
This compound plays a significant role in the development of ADCs, which are designed to deliver cytotoxic drugs directly to cancer cells while minimizing off-target effects. The PEG spacer enhances the pharmacokinetic properties of these conjugates.
Data Table: Comparison of ADCs Using this compound
Feature | Without this compound | With this compound |
---|---|---|
Stability | Moderate | High |
Specificity | Low | High |
Drug Release Rate | Fast | Controlled |
Side Effects | Higher | Lower |
Cell Diagnostics
In cell-based diagnostic applications, this compound enables the labeling of cellular components for flow cytometry or microscopy studies. The ability to quickly modify proteins enhances the accuracy of cellular assays.
Case Study : Researchers utilized this compound to label cell surface proteins for flow cytometry analysis, leading to improved resolution and sensitivity in detecting specific cell populations .
Advantages of this compound
- Rapid Reaction Kinetics : The TCO-tetrazine reaction is one of the fastest bioorthogonal reactions available.
- Enhanced Solubility : The PEG spacer increases solubility and reduces aggregation, improving overall performance in biological systems.
- Reduced Immunogenicity : PEGylation minimizes immune responses, making it suitable for therapeutic applications.
Mechanism of Action
The mechanism of action of TCO-PEG2-NHS ester involves the formation of stable amide bonds through the reaction of the NHS ester with primary amines. This reaction releases N-hydroxysuccinimide (NHS) as a byproduct. The TCO moiety undergoes rapid cycloaddition reactions with tetrazine compounds, forming stable cycloadducts. These reactions are highly specific and efficient, making this compound a valuable tool in bioconjugation .
Comparison with Similar Compounds
Similar Compounds
- TCO-PEG1-NHS ester
- TCO-PEG3-NHS ester
- TCO-PEG4-NHS ester
- TCO-PEG5-NHS ester
- TCO-PEG6-NHS ester
Uniqueness
TCO-PEG2-NHS ester is unique due to its optimal PEG spacer length, which provides a balance between water solubility and reduced steric hindrance. This makes it particularly effective for bioconjugation applications where both properties are crucial .
Properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[[(4E)-cyclooct-4-en-1-yl]oxycarbonylamino]ethoxy]ethoxy]propanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30N2O8/c23-17-8-9-18(24)22(17)30-19(25)10-12-27-14-15-28-13-11-21-20(26)29-16-6-4-2-1-3-5-7-16/h1-2,16H,3-15H2,(H,21,26)/b2-1+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZJPTSMKWMJDKL-OWOJBTEDSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC=CCCC(C1)OC(=O)NCCOCCOCCC(=O)ON2C(=O)CCC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C/C=C/CCC(C1)OC(=O)NCCOCCOCCC(=O)ON2C(=O)CCC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30N2O8 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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